

# Isazofos (CAS Number 42509-80-8): A Technical Guide for Research Applications

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## Compound of Interest

Compound Name: Isazofos

Cat. No.: B052178

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## Abstract

**Isazofos** (CAS No. 42509-80-8) is an organothiophosphate compound recognized for its potent activity as an insecticide and nematicide.<sup>[1][2]</sup> Belonging to the organophosphate class of chemicals, its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and nematodes.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the research applications of **isazofos**, focusing on its biochemical properties, environmental fate, and the methodologies employed in its study. While **isazofos** has been primarily used in agricultural contexts, its specific mode of action makes it a subject of interest in neurotoxicological and environmental research. This document is intended to serve as a resource for researchers and scientists in designing and executing studies involving **isazofos**.

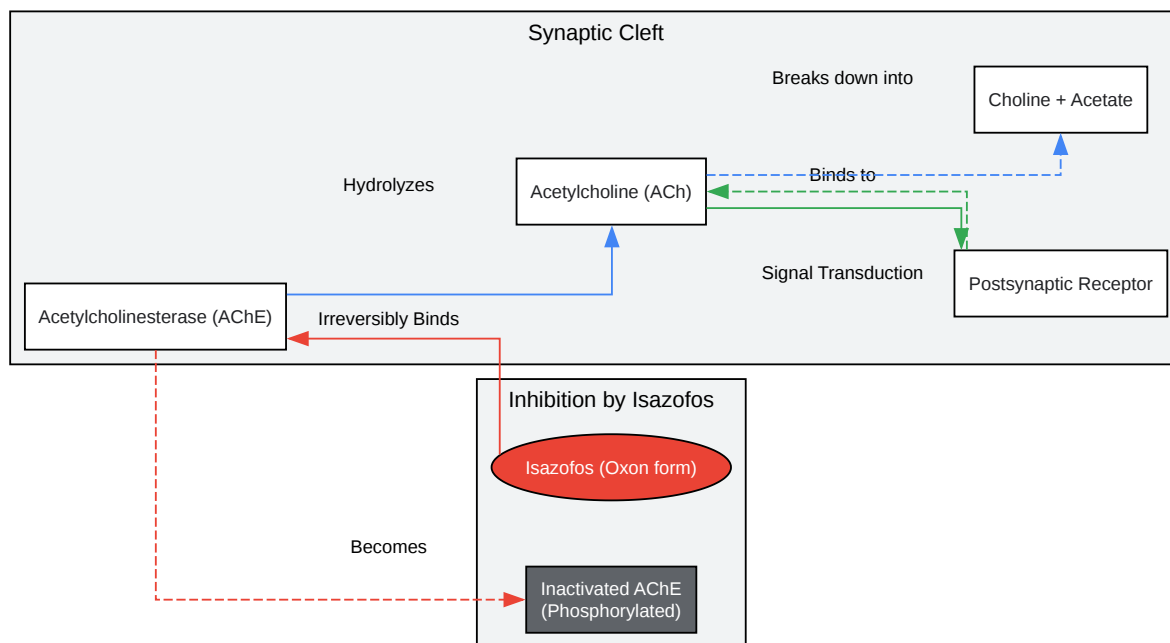
## Chemical and Physical Properties

**Isazofos** is chemically designated as O-[5-chloro-1-(1-methylethyl)-1H-1,2,4-triazol-3-yl] O,O-diethyl phosphorothioate.<sup>[1]</sup> It is characterized as a yellow or amber liquid.<sup>[2]</sup> The key chemical and physical properties of **isazofos** are summarized in the table below.

Property	Value
Molecular Formula	C <sub>9</sub> H <sub>17</sub> ClN <sub>3</sub> O <sub>3</sub> PS
Molecular Weight	313.74 g/mol [2]
CAS Number	42509-80-8
Appearance	Yellow or amber liquid[2]
Decomposition Temperature	Above 200°C[2]
Synonyms	Isazophos, Miral, Triumph, Brace, CGA-12223[1]

## Mechanism of Action: Acetylcholinesterase Inhibition

The primary research application of **isazofos** stems from its well-defined mechanism of action as an inhibitor of acetylcholinesterase (AChE).[1][2] Like other organophosphates, **isazofos**, likely after metabolic activation to its oxon analog, phosphorylates the serine hydroxyl group within the active site of AChE. This covalent modification inactivates the enzyme, preventing it from hydrolyzing the neurotransmitter acetylcholine (ACh). The resulting accumulation of ACh in the synaptic cleft leads to continuous nerve stimulation, causing hyper-excitation, paralysis, and ultimately death in susceptible organisms.[2]



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**Figure 1:** Mechanism of Acetylcholinesterase Inhibition by **Isazofos**.

## Research Applications

### Neurotoxicity Studies

Due to its potent inhibitory effect on AChE, **isazofos** can be utilized as a reference compound in in-vitro neurotoxicity research. Studies in this area may focus on:

- **Comparative toxicology:** Evaluating the relative toxicity of new compounds against a known AChE inhibitor.
- **Mechanistic studies:** Investigating the downstream cellular effects of AChE inhibition in neuronal cell cultures.

- Screening for antidotes: Using **isazofos** to induce AChE inhibition in vitro to test the efficacy of potential reactivating agents (oximes) or other therapeutic interventions.

## Nematicidal Research

**Isazofos** has been primarily used to control plant-parasitic nematodes. In a research context, it can be used in:

- Screening for novel nematicides: **Isazofos** can serve as a positive control in bioassays designed to identify new nematicidal compounds.
- Resistance studies: Investigating the development of resistance to organophosphate nematicides in nematode populations.
- Ecological impact studies: Assessing the effects of **isazofos** on non-target soil organisms to understand the broader ecological consequences of its use.

## Environmental Fate and Degradation Studies

Understanding the persistence and breakdown of pesticides in the environment is a critical area of research. **Isazofos** has been the subject of studies investigating:

- Biodegradation: Identifying microbial pathways responsible for the degradation of **isazofos** in different soil types.
- Abiotic degradation: Studying the role of factors like pH, temperature, and sunlight (photolysis) in the breakdown of **isazofos**.<sup>[1]</sup>
- Mobility and leaching: Analyzing the movement of **isazofos** through the soil profile to assess the potential for groundwater contamination.

## Quantitative Data

While specific IC<sub>50</sub> and LC<sub>50</sub>/EC<sub>50</sub> values for **isazofos** are not readily available in publicly accessible literature, the following tables summarize key toxicological and environmental fate data. Researchers are encouraged to determine these values experimentally for their specific assay conditions.

Table 1: Mammalian Toxicity Data for **Isazofos**

Parameter	Species	Route	Value
LD50	Rat	Oral	40-60 mg/kg
LD50	Rat	Dermal	118 mg/kg
LD50	Rabbit	Dermal	>3100 mg/kg

Data sourced from publicly available pesticide information databases. Values should be used for reference only.

Table 2: Environmental Fate of **Isazofos**

Parameter	Medium	Condition	Value	Citation
Half-life	Soil	Laboratory	10 days	<a href="#">[1]</a>
Soil	Field	2.5 - 48.4 days	<a href="#">[1]</a>	
Water	pH 5, 20°C	85 days	<a href="#">[1]</a>	
Water	pH 7, 20°C	48 days	<a href="#">[1]</a>	
Water	pH 9, 20°C	19 days	<a href="#">[1]</a>	
Water	Photolysis (pH 7.5)	4 days	<a href="#">[1]</a>	
Soil	Photolysis (pH 5)	40 days	<a href="#">[1]</a>	
Koc	Soil	91.3 - 385	<a href="#">[1]</a>	

## Experimental Protocols

The following are detailed, representative protocols for key research applications of **isazofos**. These are generalized methods for organophosphates and may require optimization for specific experimental setups.

## Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to measure AChE activity and its inhibition.

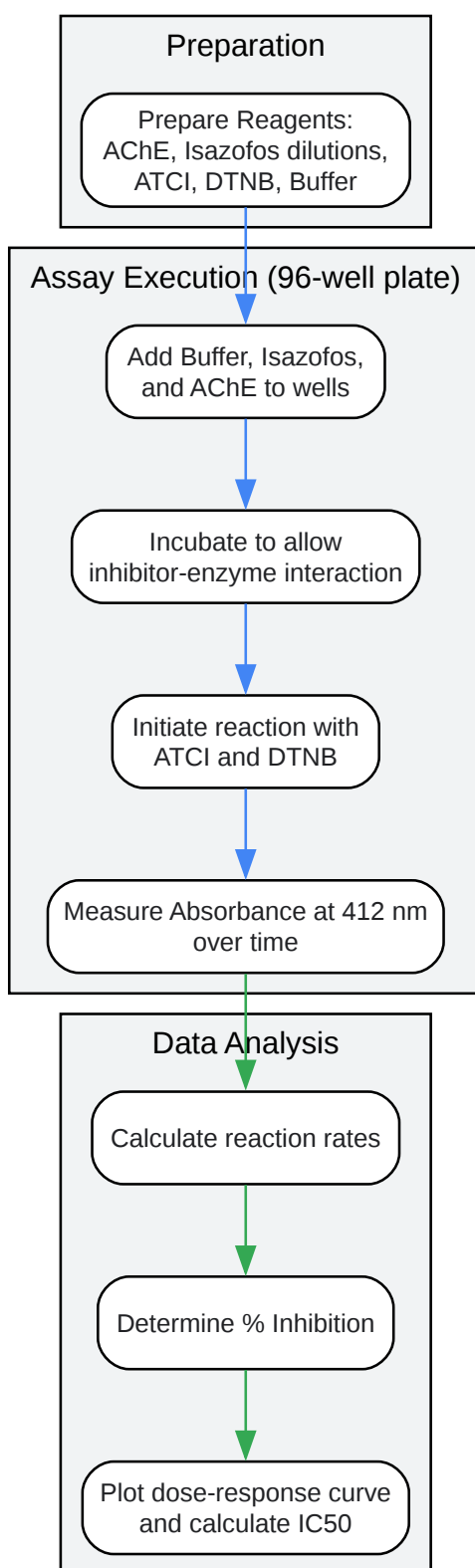
Materials:

- Purified acetylcholinesterase (e.g., from electric eel or human recombinant)
- Acetylthiocholine iodide (ATCI) - substrate
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
- Phosphate buffer (e.g., 0.1 M, pH 8.0)
- **Isazofos** stock solution (in a suitable solvent like DMSO or ethanol)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 412 nm

Procedure:

- Reagent Preparation:
  - Prepare a working solution of AChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.
  - Prepare a stock solution of ATCI (e.g., 100 mM in water).
  - Prepare a stock solution of DTNB (e.g., 10 mM in phosphate buffer).
  - Prepare serial dilutions of **isazofos** from the stock solution in the appropriate solvent.
- Assay Protocol:
  - In a 96-well plate, add 140  $\mu$ L of phosphate buffer to each well.
  - Add 20  $\mu$ L of the **isazofos** dilutions (or solvent for control) to the respective wells.

- Add 20  $\mu$ L of the AChE working solution to each well.
- Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
- To initiate the reaction, add 20  $\mu$ L of ATCI solution to each well.
- Immediately add 20  $\mu$ L of DTNB solution to each well.
- Measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.
- Data Analysis:
  - Calculate the rate of reaction (change in absorbance per minute) for each concentration of **isazofos**.
  - Determine the percentage of inhibition for each **isazofos** concentration relative to the control (no inhibitor).
  - Plot the percentage of inhibition against the logarithm of the **isazofos** concentration to determine the IC<sub>50</sub> value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).



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**Figure 2:** Experimental Workflow for AChE Inhibition Assay.



## Protocol for In Vitro Nematicidal Bioassay

This protocol is designed to assess the direct toxicity of **isazofos** to nematodes, such as the root-knot nematode *Meloidogyne incognita*.

### Materials:

- Culture of the target nematode (e.g., *M. incognita* second-stage juveniles, J2s)
- **Isazofos** stock solution
- Sterile water or a suitable buffer
- 24-well plates or small petri dishes
- Inverted microscope

### Procedure:

- Nematode Preparation:
  - Collect second-stage juveniles (J2s) from nematode cultures.
  - Wash the J2s with sterile water to remove any debris.
  - Adjust the concentration of the nematode suspension to approximately 100 J2s per 50  $\mu$ L.
- Assay Setup:
  - Prepare serial dilutions of **isazofos** in sterile water in the wells of a 24-well plate. Include a water-only control.
  - Add a known volume of the nematode suspension (e.g., 50  $\mu$ L containing ~100 J2s) to each well.
  - The final volume in each well should be consistent (e.g., 1 mL).
- Incubation and Observation:

- Incubate the plates at a constant temperature (e.g., 25°C) in the dark.
- At specific time points (e.g., 24, 48, and 72 hours), observe the nematodes under an inverted microscope.
- Count the number of dead (immotile and straight) and live (motile or S-shaped) nematodes in each well. Probing with a fine needle can confirm mortality if nematodes do not respond.
- Data Analysis:
  - Calculate the percentage of mortality for each **isazofos** concentration at each time point, correcting for any mortality in the control group (using Abbott's formula if necessary).
  - Use probit analysis or a similar statistical method to determine the LC50 (lethal concentration that kills 50% of the population) and LC90 values.

## Protocol for Isazofos Residue Analysis in Soil by GC-MS

This protocol outlines a general procedure for the extraction and quantification of **isazofos** from soil samples.

### Materials:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Appropriate GC column (e.g., HP-5ms)
- Soil samples
- Acetonitrile (extraction solvent)
- Anhydrous magnesium sulfate and sodium chloride (for QuEChERS extraction)
- Primary secondary amine (PSA) sorbent (for dispersive solid-phase extraction cleanup)
- **Isazofos** analytical standard
- Internal standard (e.g., triphenylphosphate)

## Procedure:

- Sample Extraction (QuEChERS method):
  - Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
  - Add 10 mL of acetonitrile.
  - Add an internal standard.
  - Shake vigorously for 1 minute.
  - Add the QuEChERS extraction salts (e.g., 4 g  $\text{MgSO}_4$ , 1 g  $\text{NaCl}$ ).
  - Shake again for 1 minute and then centrifuge.
- Extract Cleanup (d-SPE):
  - Take an aliquot of the acetonitrile supernatant.
  - Add it to a microcentrifuge tube containing PSA and anhydrous  $\text{MgSO}_4$ .
  - Vortex for 30 seconds and then centrifuge.
  - The resulting supernatant is ready for GC-MS analysis.
- GC-MS Analysis:
  - Injector: Splitless mode, 250°C.
  - Oven Program: Start at 70°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
  - Carrier Gas: Helium at a constant flow rate.
  - MS: Operate in Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions for **isazofos** and the internal standard.
- Quantification:

- Prepare a calibration curve using the **isazofos** analytical standard.
- Quantify the amount of **isazofos** in the soil samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

## Applications in Drug Development

A thorough review of the scientific literature indicates that **isazofos** is exclusively researched and utilized within the context of its pesticidal properties. There is currently no evidence to suggest any research or application of **isazofos** in the field of drug discovery or development. Its high mammalian toxicity and irreversible inhibition of a critical enzyme make it an unsuitable candidate for therapeutic applications.

## Conclusion

**Isazofos**, through its potent and specific mechanism of action as an acetylcholinesterase inhibitor, serves as a valuable tool in several areas of scientific research. Its primary applications are in neurotoxicology, nematocidal studies, and environmental science. This technical guide provides a foundational understanding of its properties and the experimental methodologies used to study it. While its use as an active agricultural product is declining in many regions, its utility as a reference compound in research remains relevant for scientists and professionals in related fields.

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## References

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